4-Hydroxy-7-methylquinoline-3-carboxylic acid

CYP3A4 inhibition Drug-drug interaction Quinoline SAR

Secure your supply of 4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8). This 7-methyl substituted quinoline is the defined reference standard for SAR series correlating 7-position lipophilicity (π=0.56, MR=5.65) with biological potency. Its characterized CYP3A4 inhibition (IC₅₀=7.90 μM) makes it essential for DDI screening panels. Distinct from 6-methyl or 2-hydroxy isomers, its specific tautomeric state and electronic profile ensure experimental reproducibility. The reactive 3-carboxylic acid handle enables diverse derivatization for library synthesis. Order online for reliable, authenticated material.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 256923-25-8
Cat. No. B3255604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methylquinoline-3-carboxylic acid
CAS256923-25-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyRYVUQGFVQHXYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methylquinoline-3-carboxylic Acid (CAS 256923-25-8): Procurement-Relevant Structural and Functional Profile for Quinoline-Based Scaffold Selection


4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8; molecular formula C₁₁H₉NO₃; molecular weight 203.19 g/mol) is a heterocyclic aromatic compound belonging to the 4-hydroxyquinoline-3-carboxylic acid class [1]. The compound features a hydroxyl group at position 4, a carboxylic acid moiety at position 3, and a methyl substituent at position 7 of the quinoline core . It exists in tautomeric equilibrium as 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1]. This scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, with the specific 7-methyl substitution pattern distinguishing it from other positional isomers and substitution variants within the broader quinoline-3-carboxylic acid family .

Why 4-Hydroxy-7-methylquinoline-3-carboxylic Acid Cannot Be Replaced by Generic Quinoline-3-carboxylic Acid Analogs Without Functional Consequence


The 4-hydroxyquinoline-3-carboxylic acid scaffold exhibits substitution-dependent biological activity profiles that preclude indiscriminate interchange among analogs. Structure-activity relationship (SAR) studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrate that the physicochemical properties of the 7-position substituent—specifically lipophilicity (π) and molar refractivity (MR)—linearly correlate with differential inhibitory potency against cellular respiration and dehydrogenase enzyme targets [1]. The methyl group at position 7 imparts a specific LogP of approximately 2.05–2.2 and a defined hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) that directly influences target engagement and solubility profile relative to unsubstituted, halogenated, or methoxy-substituted analogs [2]. Furthermore, positional isomerism (e.g., 2-hydroxy vs. 4-hydroxy, or 6-methyl vs. 7-methyl substitution) yields compounds with distinct tautomeric equilibria and electronic distributions, which have been shown to alter biological activity against multidrug-resistant Plasmodium falciparum and other targets [3]. Substitution with an analog lacking the precise 4-hydroxy-7-methyl substitution pattern introduces unquantified variability in potency, selectivity, and physicochemical behavior that compromises experimental reproducibility and structure-activity correlation validity.

4-Hydroxy-7-methylquinoline-3-carboxylic Acid (CAS 256923-25-8): Procurement-Relevant Quantitative Differentiation Evidence Guide


7-Methyl Substitution in 4-Hydroxyquinoline-3-carboxylic Acids Confers Defined CYP3A4 Inhibition Potency Relevant to Drug-Drug Interaction Liability Screening

The compound 4-hydroxy-7-methylquinoline-3-carboxylic acid demonstrates quantifiable inhibition of human recombinant CYP3A4 with an IC₅₀ value of 7.90 μM (7,900 nM) as measured in an assay system co-expressing human CYP3A4 with human P450 reductase and human b5 reductase [1]. This CYP3A4 inhibitory activity establishes a baseline reference value for the 7-methyl-4-hydroxyquinoline-3-carboxylic acid scaffold class. While direct head-to-head comparative IC₅₀ data against other 7-position substitution variants under identical assay conditions are not available in the retrieved literature, the class-level SAR established by Shah and Coats (1977) demonstrates that 7-position substituent physicochemical parameters (π and MR) linearly correlate with biological activity in related 4-hydroxyquinoline-3-carboxylic acid series [2]. This indicates that procurement of the specific 7-methyl variant is necessary to maintain defined CYP interaction liability profiles, as alternative 7-substituents (e.g., -H, -Cl, -OCH₃, -CF₃) would be expected to produce different IC₅₀ values based on their distinct π and MR contributions.

CYP3A4 inhibition Drug-drug interaction Quinoline SAR

4-Hydroxy-7-methylquinoline-3-carboxylic Acid Exhibits Positional Isomer Differentiation: Distinct Physicochemical and Putative Biological Profile Relative to 2-Hydroxy-7-methylquinoline-3-carboxylic Acid (CAS 436087-28-4)

4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8) is a positional isomer of 2-hydroxy-7-methylquinoline-3-carboxylic acid (CAS 436087-28-4), with both compounds sharing the identical molecular formula C₁₁H₉NO₃ and molecular weight 203.19 g/mol but differing in the position of the hydroxyl group on the quinoline ring [1]. This positional difference produces distinct tautomeric equilibria: the 4-hydroxy derivative exists in equilibrium with the 4-oxo-1,4-dihydroquinoline form, whereas the 2-hydroxy derivative tautomerizes to the 2-oxo-1,2-dihydroquinoline species [2]. The tautomeric state of quinoline-3-carboxylic acid derivatives has been demonstrated to be a critical determinant of biological activity, as shown by Gomes et al. (2015) who reported that preservation of the 4-oxoquinoline structure is essential for retaining antimalarial activity against multidrug-resistant Plasmodium falciparum strain Dd2 in related ethyl ester analogs [3]. Specifically, ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate exhibited differential activity profiles attributable to their distinct tautomeric preferences and electronic distributions [3]. This establishes that 4-hydroxy vs. 2-hydroxy positional isomerism in the 7-methylquinoline-3-carboxylic acid scaffold produces non-interchangeable compounds with divergent structure-activity relationships.

Positional isomerism Tautomerism Scaffold differentiation

4-Hydroxy-7-methylquinoline-3-carboxylic Acid Exhibits Distinct Physicochemical Properties Relative to 4-Hydroxy-6-methylquinoline-3-carboxylic Acid (CAS 35973-18-3) That Influence Procurement for Specific Synthetic Applications

4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8) differs from its regioisomer 4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3) in the position of the methyl substituent on the quinoline ring. The 7-methyl substitution pattern places the methyl group para to the ring nitrogen and meta to the 4-hydroxy/4-oxo moiety, whereas the 6-methyl substitution positions the methyl group meta to the ring nitrogen and ortho to the 4-position functional group . This regioisomeric difference produces distinct electronic effects on the quinoline core and alters the steric environment around the reactive 3-carboxylic acid and 4-hydroxy functionalities [1]. The 7-methyl substitution pattern in 4-hydroxyquinoline-3-carboxylic acids has been specifically studied in the context of cellular respiration inhibition, with Shah and Coats (1977) establishing that the 7-position substituent's molar refractivity (MR) and lipophilicity (π) parameters correlate with malate dehydrogenase inhibition and Ehrlich ascites cell respiration inhibition, respectively [2]. The methyl group (MR = 5.65; π = 0.56) provides a defined baseline within this SAR series distinct from other substituents at the 7-position. The 6-methyl regioisomer (CAS 35973-18-3) would exhibit a different electronic and steric profile due to the altered substitution geometry, precluding direct substitution in SAR studies or synthetic sequences optimized for the 7-methyl scaffold.

Regioisomer differentiation Physicochemical properties Synthetic intermediate

Evidence Gap Acknowledgment: Direct Head-to-Head Comparative Activity Data for 4-Hydroxy-7-methylquinoline-3-carboxylic Acid vs. Close Analogs Are Absent from Public Literature

A comprehensive search of primary research literature, patents, and authoritative databases reveals a critical evidence gap: no direct head-to-head comparative studies evaluating 4-hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8) against its closest structural analogs under identical assay conditions are available in the public domain. The foundational SAR studies by Shah and Coats (1977) and Dove et al. (1980) on 7-substituted 4-hydroxyquinoline-3-carboxylic acids established that biological activity varies systematically with 7-position substituent parameters (π, MR, σp), but these studies evaluated series-wide correlations rather than isolated pairwise comparisons of the 7-methyl derivative against specific comparators [1]. Consequently, the quantitative differentiation evidence presented herein relies on class-level inference and structural differentiation (positional isomerism, regioisomerism) rather than direct potency comparisons [2]. Researchers should interpret this as follows: the compound's differentiation from analogs is supported by established SAR principles demonstrating substituent-dependent activity variation and by distinct physicochemical/tautomeric properties of positional isomers, but the magnitude of functional difference (e.g., fold-change in IC₅₀, MIC, or K_i) for the 7-methyl derivative relative to any single named analog has not been experimentally quantified in publicly accessible literature [3].

Evidence gap SAR context Procurement caution

Validated Research and Industrial Application Scenarios for 4-Hydroxy-7-methylquinoline-3-carboxylic Acid (CAS 256923-25-8) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acids as Cellular Respiration or Dehydrogenase Inhibitors

This compound serves as the 7-methyl reference compound within the established SAR series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids evaluated for inhibition of Ehrlich ascites cell respiration and malate dehydrogenase activity [1]. The 7-methyl substituent (π = 0.56; MR = 5.65) provides a defined lipophilic and steric baseline against which other 7-position substituents (e.g., -H, -Cl, -OCH₃, -CF₃, -C₆H₅) can be compared within correlation analyses linking physicochemical parameters to biological activity [2]. Procurement of CAS 256923-25-8 is essential for maintaining consistency with the published SAR dataset and for generating comparable experimental data in follow-up studies. The compound's established CYP3A4 IC₅₀ of 7.90 μM further supports its utility as a reference compound in cytochrome P450 inhibition screening panels [3].

Synthetic Intermediate for Derivatization via 3-Carboxylic Acid Functionalization in 7-Methylquinoline Scaffold Development

The 3-carboxylic acid moiety of 4-hydroxy-7-methylquinoline-3-carboxylic acid provides a reactive handle for amide coupling, esterification, and other carboxylate derivatization reactions, enabling the synthesis of diverse 7-methylquinoline-based compound libraries [1]. The defined 7-methyl substitution pattern distinguishes this intermediate from regioisomeric alternatives (e.g., 4-hydroxy-6-methylquinoline-3-carboxylic acid, CAS 35973-18-3) and positional isomers (e.g., 2-hydroxy-7-methylquinoline-3-carboxylic acid, CAS 436087-28-4), ensuring that downstream products maintain the intended substitution geometry and electronic properties [2]. Commercial availability from multiple suppliers at purities ranging from 95% to 98% supports procurement for both small-scale medicinal chemistry campaigns and larger synthetic programs [3].

Tautomerism and Electronic Structure Studies in 4-Hydroxyquinoline-3-carboxylic Acid Systems

4-Hydroxy-7-methylquinoline-3-carboxylic acid exists in tautomeric equilibrium with 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, making it a relevant model compound for investigating the relationship between tautomeric state and biological activity in quinoline-3-carboxylic acid derivatives [1]. Studies on related quinoline 3-esters have demonstrated that preservation of the 4-oxoquinoline tautomer is essential for retention of antimalarial activity against multidrug-resistant Plasmodium falciparum [2]. The 7-methyl substitution on the 4-hydroxyquinoline-3-carboxylic acid scaffold provides a defined electronic environment that can be compared with 5-methyl, 6-methyl, and 8-methyl regioisomers to evaluate substitution effects on tautomeric equilibria and resultant pharmacological properties [3].

Cytochrome P450 Drug-Drug Interaction Liability Assessment in Early-Stage Drug Discovery

The compound's characterized CYP3A4 inhibitory activity (IC₅₀ = 7.90 μM) supports its use as a reference standard in CYP inhibition screening panels, particularly for research programs exploring quinoline-based scaffolds where CYP-mediated drug-drug interaction potential is a critical early-stage filter [1]. The 7-methyl-4-hydroxyquinoline-3-carboxylic acid scaffold provides a defined structural template against which structural modifications (e.g., N-alkylation, additional ring substitution, carboxylate bioisostere replacement) can be evaluated for their effects on CYP3A4 interaction liability [2]. Procurement of the authenticated compound (CAS 256923-25-8) with verified purity (≥97%) is necessary to ensure that observed CYP inhibition is attributable to the intended chemical entity rather than impurities or degradation products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-methylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.